Antimycin A4 - 27220-59-3

Antimycin A4

Catalog Number: EVT-380142
CAS Number: 27220-59-3
Molecular Formula: C25H34N2O9
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Antimycin A4 is a well-known inhibitor of the mitochondrial electron transport chain, specifically acting between cytochromes b and c. This compound has been extensively studied due to its role as a reactive oxygen species (ROS) generator within biological systems, which has implications for both cellular metabolism and apoptosis. The research on Antimycin A4 has provided insights into its potential applications in various fields, including its effects on cell growth, apoptosis, and the mitochondrial membrane potential45.

Applications in Various Fields

Cancer Research

In the field of cancer research, Antimycin A has been investigated for its potential to induce apoptosis in cancer cells. For example, it has been shown to efficiently induce apoptosis in As4.1 juxtaglomerular cells, characterized by a loss of mitochondrial transmembrane potential, Bcl-2 decrease, caspase-3 activation, and PARP cleavage4. Similarly, in human pulmonary adenocarcinoma A549 cells, Antimycin A treatment inhibited cell growth, induced a slight G1 phase arrest of the cell cycle, and triggered apoptosis, accompanied by an increase in intracellular ROS levels5.

Biochemical Studies

Biochemical studies have also benefited from the use of Antimycin A to understand the intricacies of mitochondrial function. The rapid reduction of cytochrome c1 in the presence of Antimycin A has provided insights into the mechanism of electron transfer in the cytochrome b-c1 segment of the mitochondrial respiratory chain3. These findings have implications for our understanding of energy production and the development of drugs targeting mitochondrial dysfunction.

Future Directions
  • Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of the relationship between the structure of Antimycin A4 and its biological activity can pave the way for developing more potent and specific inhibitors of Complex III with potential therapeutic applications [].
  • Drug Delivery Systems: The development of efficient drug delivery systems that can specifically deliver Antimycin A4 to target cells or tissues could enhance its efficacy and minimize potential off-target effects, particularly in the context of cancer therapy [, ].
  • Combination Therapies: Exploring the synergistic effects of Antimycin A4 in combination with other anticancer agents or therapeutic interventions could lead to more effective treatment strategies for various diseases [, ].
  • Biotechnological Production: Optimizing fermentation conditions and exploring genetic engineering approaches for Streptomyces strains could lead to more efficient and cost-effective production of Antimycin A4 for research and potential therapeutic applications [, ].

Antimycin A

Compound Description: Antimycin A is a complex mixture of closely related compounds that act as potent fungicides. It is comprised of several major components, including Antimycin A1, A2, A3, and A4. [] These components exhibit similar fungicidal activity against the organism Saccharomyces cerevisiae Y-30. [, ] Antimycin A acts as a strong inhibitor of mitochondrial cytochrome c reductase and has demonstrated the ability to inhibit Bcl-2/Bcl-XLs-related anti-apoptotic proteins. [] Research has also shown that Antimycin A induces mitochondrial damage, leading to cell death in human retinal pigment epithelium (RPE) cells. []

Relevance: Antimycin A is a complex that includes Antimycin A4 as one of its major components. [, ] All components share a core structure but differ in their alkyl side chains and acyloxy groups. []

Antimycin A1

Compound Description: Antimycin A1 is a major component of the Antimycin A complex and shares a similar structure with other components, including Antimycin A2, A3, and A4. [, ] These components differ primarily in their alkyl side chains and acyloxy groups, leading to slight variations in their properties. [] Similar to other components of the Antimycin A complex, Antimycin A1 exhibits fungicidal activity. []

Relevance: As a component of the Antimycin A complex, Antimycin A1 shares a core structure with Antimycin A4 but differs in its specific side chains. []

Antimycin A2

Compound Description: Antimycin A2 is another major component of the Antimycin A complex, exhibiting structural similarities to Antimycin A1, A3, and A4. [, ] These similarities include a shared core structure but variations in their alkyl side chains and acyloxy groups. [] Like other components in the complex, Antimycin A2 displays fungicidal activity. []

Relevance: Antimycin A2, as part of the Antimycin A complex, shares a core structural motif with Antimycin A4 but differs in the specific alkyl side chains and acyloxy groups present. []

Antimycin A3

Compound Description: Also known as blastmycin, Antimycin A3 is a major component of both the Antimycin A complex and the blastmycin complex. [, ] Structurally, it shares a core motif with Antimycin A1, A2, and A4, with variations observed in the alkyl side chains and acyloxy groups. [] Antimycin A3 exhibits strong fungicidal activity and is known to have a higher diffusion coefficient in agar compared to other components, leading to potentially misleadingly higher activity in certain assays. [, ]

Relevance: Antimycin A3 is grouped with Antimycin A4 in both the Antimycin A and blastmycin complexes due to their shared core structure and similar biological activity, despite variations in their side chains. [, ]

Antimycin A3a & Antimycin A3b

Compound Description: Antimycin A3a and A3b are two closely related compounds found in the fermentation broth of Streptomyces sp. K01-0031, alongside other antimycins like Antimycin A4. [] Both compounds exhibit potent nematocidal and insecticidal activities, effectively targeting organisms such as Caenorhabditis elegans and Artemia salina. [] Additionally, they act as inhibitors of bovine heart NADH oxidase at nanomolar concentrations. []

Relevance: Although specific structural details are not provided, the isolation of Antimycin A3a and Antimycin A3b alongside Antimycin A4 from the same Streptomyces sp. and their shared potent bioactivities suggest a close structural relationship within the antimycin family. []

Antimycin A7

Compound Description: Antimycin A7 is a newly identified member of the Antimycin family, found alongside other antimycins including Antimycin A4 in the culture broth of a Streptomyces species. [, ] This compound exhibits inhibitory activity against ATP-citrate lyase, with a Ki value in the micromolar range. []

Relevance: The discovery of Antimycin A7 in conjunction with Antimycin A4 from the same Streptomyces species and its designation within the antimycin family indicate a close structural relationship. [, ]

Antimycin A8

Compound Description: Antimycin A8 is another novel compound identified within the Antimycin family, co-existing with other antimycins including Antimycin A4 in cultures of a Streptomyces species. [] This compound demonstrates inhibitory activity against ATP-citrate lyase, exhibiting a Ki value in the micromolar range. []

Relevance: The identification of Antimycin A8 alongside Antimycin A4 from the same Streptomyces species and its classification within the antimycin family suggest a close structural relationship. []

Antimycin A9

Compound Description: Antimycin A9 is a novel antimycin antibiotic isolated from the fermentation broth of Streptomyces sp. K01-0031, together with other antimycin compounds like Antimycin A4. [] This compound stands out as the first identified antimycin possessing an aromatic 8-acyl residue. [] It exhibits potent nematocidal and insecticidal activities against Caenorhabditis elegans and Artemia salina, respectively. [] Similar to other antimycin compounds, Antimycin A9 inhibits bovine heart NADH oxidase at nanomolar concentrations. []

Relevance: While considered structurally novel due to its aromatic 8-acyl residue, Antimycin A9's isolation alongside Antimycin A4 and its shared bioactivities strongly suggest a close structural relationship within the antimycin family. []

Antimycins A10-A16

Compound Description: Antimycins A10 through A16 represent seven novel antimycin antibiotics isolated from the fermentation broth of Streptomyces spp. SPA-10191 and SPA-8893. [] These compounds were discovered alongside known antimycins, including Antimycin A4. [] These newly identified antimycins demonstrate antifungal activity against Candida utilis. []

Relevance: The isolation of Antimycins A10-A16 alongside Antimycin A4 and their shared classification as antimycin antibiotics point towards a close structural relationship within this family of compounds. []

Antimycins I-P

Compound Description: Antimycins I-P comprise a group of eight novel antimycin analogues discovered from the sponge-associated actinomycete Streptomyces sp. NBU3104. [] This group includes:

    Antimycin I (1): Exhibits excellent inhibitory activities against various phytopathogenic fungi, including Candida albicans, Penicillium expansum, Penicillium citrinum, and Botrytis cinerea. [] It also effectively controls gray mold of apple in vivo. []

    Actimycins J-N (2-6) & P (8): Six rare acetylated actimycins. []

    Deformylated Antimycin O (7): An unusual deformylated antimycin analogue. []

Structure-activity relationship studies suggest that the aldehyde group in the 3-formamidosalicylate unit of these antimycins plays a crucial role in their antifungal activities. []

Relevance: Although not directly identified alongside Antimycin A4, the Antimycins I-P, with their diverse modifications and potent antifungal activities, highlight the vast structural diversity within the broader antimycin family. [] They emphasize the potential for discovering new antimycin analogues with tailored biological activities through continued research.

Source and Classification

Antimycin A4 is classified as a polyketide antibiotic. It is produced through a biosynthetic pathway that involves a hybrid non-ribosomal peptide synthetase and polyketide synthase assembly line. The discovery of the gene cluster responsible for antimycin biosynthesis was made in 2011, revealing the complex enzymatic processes involved in its production . The compound's structure features a dilactone core, which is characteristic of many members of the antimycin family.

Synthesis Analysis

The synthesis of Antimycin A4 involves a series of enzymatic reactions that begin with the opening of the indole ring of tryptophan, catalyzed by the enzyme tryptophan-2,3-dioxygenase (AntN) to yield N-formyl-L-kynurenine. This intermediate is then converted into anthranilate by kynureninase (AntP), which is specific to certain gene clusters. The anthranilate is subsequently activated by acyl-CoA ligase (AntF) and loaded onto a carrier protein (AntG) before being transformed into 3-aminosalicylate through a multicomponent oxygenase (AntHIJKL) .

The complete biosynthetic pathway has been elucidated, involving various enzymes that contribute to the formation of the dilactone scaffold and its subsequent modifications. Notably, tailoring enzymes such as AntB and AntO play crucial roles in introducing chemical diversity into the molecule .

Molecular Structure Analysis

The molecular structure of Antimycin A4 can be described as follows:

  • Chemical Formula: C19_{19}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 342.39 g/mol
  • Structural Features: Antimycin A4 contains a dilactone core with two acyl groups attached at specific positions, contributing to its biological activity. The presence of nitrogen in its structure indicates potential interactions with biological targets, particularly in mitochondrial pathways.

The stereochemistry and specific substituents on the dilactone core are critical for its function and interaction with target proteins .

Chemical Reactions Analysis

Antimycin A4 participates in several notable chemical reactions:

  • Inhibition of Mitochondrial Respiration: It acts primarily by inhibiting complex III of the electron transport chain, disrupting ATP synthesis and leading to increased production of reactive oxygen species.
  • Enzymatic Modifications: The compound can undergo various modifications through enzymatic reactions during its biosynthesis, which include acylation and oxidation processes facilitated by enzymes like AntB .

These reactions highlight Antimycin A4's role not only as an antibiotic but also as a potential therapeutic agent due to its ability to modulate cellular energy metabolism.

Mechanism of Action

The mechanism of action for Antimycin A4 primarily involves its role as an inhibitor of mitochondrial respiration. It binds to the Qi site of cytochrome b in complex III, effectively blocking electron transfer from ubiquinol to cytochrome c. This inhibition leads to:

  • Decreased ATP Production: By disrupting normal electron flow, Antimycin A4 reduces ATP synthesis.
  • Increased Reactive Oxygen Species: The blockage causes an accumulation of electrons that can lead to the generation of reactive oxygen species, contributing to oxidative stress within cells .

Additionally, recent studies have indicated that Antimycin A can enhance the degradation of specific proteins like c-Myc, suggesting broader implications in cellular signaling pathways relevant to cancer biology .

Physical and Chemical Properties Analysis

Antimycin A4 exhibits several key physical and chemical properties:

These properties are essential for understanding how Antimycin A4 can be effectively utilized in laboratory settings or therapeutic applications.

Applications

Antimycin A4 has several significant applications:

  • Anticancer Research: Due to its ability to inhibit mitochondrial respiration and influence cell signaling pathways, it is being studied as a potential anticancer agent.
  • Biochemical Research: It serves as a tool for studying metabolic pathways and mitochondrial function due to its specific inhibitory effects on electron transport.
  • Natural Product Drug Discovery: The antimycin family represents an important class of natural products with potential therapeutic applications, prompting ongoing research into their biosynthesis and biological activities .

Properties

CAS Number

27220-59-3

Product Name

Antimycin A4

IUPAC Name

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate

Molecular Formula

C25H34N2O9

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)

InChI Key

GYANSQKXOLFAFP-UHFFFAOYSA-N

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

Synonyms

8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate;antimycin A4;8-Butyl-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonane-7-yl=butyrate;Butyric acid 8-butyl-3-[(3-formylamino-2-

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.